N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
Description
This compound features a hybrid heterocyclic scaffold combining 1,3,4-thiadiazole, 1,2,4-triazole, and phenoxyacetamide moieties. Key structural attributes include:
- A 4-fluorophenyl group at position 4 of the triazole ring.
- A 5-methyl-1,3,4-thiadiazol-2-yl substituent linked via a thioether bridge to the triazole core.
- A phenoxyacetamide side chain at the methyl position of the triazole. These motifs are associated with diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O3S2/c1-14-26-28-21(35-14)25-20(32)13-34-22-29-27-18(30(22)16-9-7-15(23)8-10-16)11-24-19(31)12-33-17-5-3-2-4-6-17/h2-10H,11-13H2,1H3,(H,24,31)(H,25,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSQCLKKGEPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that incorporates various pharmacologically active moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Thiadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Triazole ring : Often associated with antifungal and anticancer activities.
- Phenoxyacetamide group : This functional group can enhance the lipophilicity and bioavailability of the compound.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cell Line Studies :
- In vitro studies have shown that the compound exhibits potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values in the low micromolar range.
- A comparative study revealed that the incorporation of fluorine and thiadiazole significantly enhances the cytotoxic effects compared to similar compounds lacking these features.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(fluorophenyl-thiadiazole) | MCF-7 | 10.10 |
| N-(fluorophenyl-thiadiazole) | HepG2 | 5.36 |
Antimicrobial Activity
The compound also demonstrates broad-spectrum antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi.
- Antibacterial Assays :
- The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- The presence of the thiadiazole ring is believed to contribute to its enhanced antibacterial properties.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
- Antifungal Assays :
- The compound exhibited antifungal activity against Candida albicans with an MIC of 42 µg/mL, indicating its potential as an antifungal agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA synthesis : The triazole moiety may interfere with nucleic acid synthesis in cancer cells.
- Disruption of cell membrane integrity : The phenoxyacetamide group may enhance permeability, leading to cell lysis in microbial pathogens.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of thiadiazole was used in a clinical trial for treating resistant bacterial infections, showing promising results in reducing infection rates.
- Case Study 2 : An analog was tested for anticancer efficacy in patients with advanced solid tumors, demonstrating a favorable safety profile and preliminary signs of efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs are categorized based on core heterocycles and substituents. Key examples include:
Key Observations :
- Anticancer Activity: Compounds with thiazole-triazole hybrids (e.g., 7b) exhibit potent anticancer effects, suggesting that the target compound’s triazole-thiadiazole scaffold may similarly interact with hepatocellular carcinoma targets .
- Fluorophenyl Significance : The 4-fluorophenyl group (common in the target compound and ) enhances metabolic stability and hydrophobic interactions in biological systems .
- Thioether Linkage : The S-alkylation strategy (e.g., in ) is critical for introducing thioether bridges, which improve solubility and bioavailability in triazole-thiadiazole hybrids .
Comparison with Analogous Routes :
- synthesized thiazole-triazole hybrids via hydrazonoyl chloride coupling in dioxane with triethylamine catalysis, achieving yields >70% .
- utilized anhydrous potassium carbonate in acetone for S-alkylation of thiadiazole derivatives, a method applicable to the target compound’s thioether bridge .
- emphasized tautomeric stability in triazole-thione derivatives, which may influence the target compound’s reactivity during synthesis .
Challenges and Divergences
- Tautomerism : Unlike ’s triazole-thiones, the target compound’s triazole-thioether linkage may reduce tautomeric variability, favoring stable interactions with biological targets .
- Bioactivity Variability : Structural analogs with identical cores (e.g., triazole-thiadiazole) show divergent activities (e.g., anticancer vs. insecticidal), underscoring the role of peripheral substituents in determining specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
